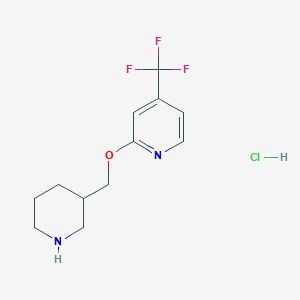

![molecular formula C26H27N3O4 B2864164 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea CAS No. 1022326-43-7](/img/structure/B2864164.png)

1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a highly selective sigma-2 receptor ligand . The sigma-2 receptor has been identified as Tmem97, a transmembrane protein involved in intracellular Ca2+ regulation and cholesterol homeostasis . This receptor has been proposed as a potential target to treat neuropathic pain due to the ability of sigma-2 receptor agonists to relieve mechanical hyperalgesia in mice model of chronic pain .

Synthesis Analysis

Based on previous experience of the application of intramolecular α-amidoalkylation for the synthesis of isoquinoline compounds, this compound has been successfully obtained using triflic acid absorbed on silica, as a green catalyst, in an intramolecular α-amidoalkylation reaction .Molecular Structure Analysis

The replacement of the 1-(4-fluorophenyl)piperazine with the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety significantly increased the affinity for the sigma-2 receptor (Ki = 2.5 and 0.43 nM) and the selectivity over the sigma-1 receptor subtype (179-fold and > 1000 fold, respectively) .Chemical Reactions Analysis

The compound was obtained from alcohol 4b (1.06 g, 5.2 mmol) and dihydroisoquinoline 2 (2 g, 10.4 mmol, method A) or 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (0.98 g, 5.2 mmol, method B) in o-xylene (30 ml) .Physical And Chemical Properties Analysis

Radioligand binding studies demonstrated that the compound had preferential affinity for sigma-2 receptor compared with sigma-1 receptor and at least four other neurotransmitter receptors sites, including the norepinephrine transporter .Scientific Research Applications

Alkaloid Synthesis

Alkaloids are a class of naturally occurring compounds that often contain nitrogen atoms. They are known for their broad spectrum of biological activities. The compound can be used in the synthesis of isoquinoline alkaloids, which are one of the largest classes of plant alkaloids . These synthesized alkaloids can have various applications, including medicinal chemistry and drug development.

Green Chemistry

The synthesis of this compound involves intramolecular α-amidoalkylation reactions, which can be catalyzed by environmentally friendly “green reagents” like triflic acid absorbed on silica . This represents an application in green chemistry, emphasizing the development of products and processes that minimize the use and generation of hazardous substances.

Sigma-2 Receptor Ligand Development

The compound has been identified as a potential ligand for the sigma-2 receptor, a protein involved in intracellular Ca2+ regulation and cholesterol homeostasis . This application is significant in the field of pharmacology, where selective sigma-2 receptor ligands can be developed for therapeutic purposes, such as treating neuropathic pain.

Analgesic Effects

In vivo studies have shown that derivatives of this compound exhibit promising anti-inflammatory analgesic effects in the formalin model of inflammatory pain in mice . This suggests its application in the development of new pain management therapies.

Pharmacokinetics

The compound has demonstrated drug-like properties with encouraging pharmacological profiles in rodents. It shows rapid absorption and adequate oral bioavailability, making it a suitable lead candidate for further evaluation in drug development .

In Silico Evaluation

The compound has also been subjected to in silico evaluations to assess its potential biological activity and toxicity . This application is crucial in the early stages of drug discovery, where computational methods are used to predict the behavior of drug candidates before they are synthesized and tested in vitro or in vivo.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 6,7-dimethoxy-3,4-dihydroisoquinoline, have been associated with various biological activities

Mode of Action

It is known that the compound was synthesized through an intramolecular α-amidoalkylation reaction This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the target’s function

Biochemical Pathways

Compounds with similar structures have been shown to interact with various biochemical pathways . More research is needed to determine the exact pathways affected by this compound.

Result of Action

Compounds with similar structures have been associated with various biological activities

Action Environment

It is known that the compound was synthesized using triflic acid absorbed on silica as a green catalyst , suggesting that certain environmental conditions may be necessary for its synthesis

Future Directions

properties

IUPAC Name |

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O4/c1-31-23-7-5-4-6-21(23)29-26(30)28-19-10-8-17(9-11-19)14-22-20-16-25(33-3)24(32-2)15-18(20)12-13-27-22/h4-11,15-16H,12-14H2,1-3H3,(H2,28,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWXCKQTZUJCPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[3-(2-Fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetonitrile](/img/structure/B2864082.png)

![2-((6,8-dimethyl-2-(3-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2864083.png)

![(3R)-N-[2-(tert-butylamino)-1-[1-(2-nitrophenyl)sulfonylindol-3-yl]-2-oxoethyl]-1-(2-diazo-3-oxobutanoyl)-3-methyl-N-[[1-(2-nitrophenyl)sulfonylindol-3-yl]methyl]-2-oxopiperidine-3-carboxamide](/img/structure/B2864095.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(methylthio)nicotinamide](/img/structure/B2864099.png)

![Methyl 4-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2864102.png)